molecular formula C10H13N5O4 B2983455 N-(2-hydroxyethyl)-2-(3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide CAS No. 1105245-14-4

N-(2-hydroxyethyl)-2-(3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide

Cat. No. B2983455
CAS RN: 1105245-14-4
M. Wt: 267.245
InChI Key: XUMMJIDWBCTLDC-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-2-(3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide, also known as HEPTA, is a chemical compound that has been extensively studied for its potential therapeutic applications. HEPTA is a purine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in scientific research.

Scientific Research Applications

Chemical Synthesis and Pharmacological Characterization

Chemical Synthesis and Ligand Binding

The chemical compound MRE 2029-F20, related to the structure of N-(2-hydroxyethyl)-2-(3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide, has been synthesized and characterized as a selective antagonist ligand for A2B adenosine receptors. This synthesis involved tritiation of 1,3-diallyl-xanthine to create a radioligand, showcasing its potential utility in pharmacological research for receptor subtype characterization (Baraldi et al., 2004).

Antimicrobial Activities

Research has also focused on synthesizing various derivatives, such as 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, to investigate their antimicrobial activities. These compounds were synthesized through acetylation and treatment with triethylamine and formamide, followed by refluxation with urea. This synthesis route demonstrates the compound's versatility in generating potential antimicrobial agents (Sharma et al., 2004).

Enzyme Catalysis and Drug Discovery

Chemoselective Acetylation

The compound N-(2-Hydroxyphenyl)acetamide, structurally related, has been utilized as an intermediate in the natural synthesis of antimalarial drugs. Its chemoselective monoacetylation, employing Novozym 435 as a catalyst, highlights its role in drug discovery and pharmaceutical synthesis, indicating the broader applicability of such compounds in medicinal chemistry (Magadum & Yadav, 2018).

Analyzing Biological Receptors and Pathways

Translocator Protein Imaging

Studies involving compounds like N-benzyl-N-ethyl-2-[7,8-dihydro-7-(2-18F-fluoroethyl)-8-oxo-2-phenyl-9H-purin-9-yl]acetamide (18F-FEAC) and its analogs have contributed significantly to neuroscience, especially in imaging translocator protein (TSPO) expressions in brain pathologies. This research underlines the compound's value in developing diagnostic tools for neurological conditions (Yui et al., 2010).

properties

IUPAC Name

N-(2-hydroxyethyl)-2-(3-methyl-2,6-dioxopurin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O4/c1-14-8-7(9(18)13-10(14)19)15(5-12-8)4-6(17)11-2-3-16/h5,16H,2-4H2,1H3,(H,11,17)(H,13,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMMJIDWBCTLDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C=N2)CC(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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